molecular formula C18H34O2 B107311 (Z)-11-Hexadecenyl acetate CAS No. 34010-21-4

(Z)-11-Hexadecenyl acetate

Cat. No.: B107311
CAS No.: 34010-21-4
M. Wt: 282.5 g/mol
InChI Key: BTKXLQSCEOHKTF-SREVYHEPSA-N
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Description

(Z)-11-Hexadecenyl acetate is a chemical compound that belongs to the class of organic compounds known as fatty acid esters. It is commonly found in nature as a pheromone component in various insect species, particularly moths. This compound plays a crucial role in the mating behavior of these insects, acting as a signal to attract mates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-11-Hexadecenyl acetate typically involves the esterification of (Z)-11-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.

Chemical Reactions Analysis

Types of Reactions: (Z)-11-Hexadecenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the acetate group into a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol group.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: (Z)-11-Hexadecenoic acid.

    Reduction: (Z)-11-Hexadecenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Z)-11-Hexadecenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound is studied for its role as a pheromone in insect behavior and ecology.

    Medicine: Research is ongoing to explore its potential use in pest control by disrupting mating behaviors of harmful insects.

    Industry: It is used in the formulation of pheromone traps for monitoring and controlling insect populations in agriculture.

Mechanism of Action

The mechanism of action of (Z)-11-Hexadecenyl acetate as a pheromone involves its detection by specific olfactory receptors in insects. These receptors are located on the antennae of the insects and are highly sensitive to the compound. Upon binding to the receptors, a signal transduction pathway is activated, leading to behavioral responses such as attraction or mating.

Comparison with Similar Compounds

    (E)-11-Hexadecenyl acetate: This isomer has a different spatial arrangement of the double bond, which can affect its biological activity.

    (Z)-11-Tetradecenyl acetate: Another pheromone component with a shorter carbon chain.

    (Z)-9-Hexadecenyl acetate: Similar structure but with the double bond located at a different position.

Uniqueness: (Z)-11-Hexadecenyl acetate is unique due to its specific role in the mating behavior of certain insect species. Its structure allows it to be highly selective in binding to olfactory receptors, making it an effective pheromone. The compound’s ability to be synthesized and modified also makes it valuable for research and industrial applications.

Properties

IUPAC Name

[(Z)-hexadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXLQSCEOHKTF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035730
Record name (Z)-11-Hexadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34010-21-4
Record name (Z)-11-Hexadecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34010-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hexadecenyl acetate, (11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hexadecen-1-ol, 1-acetate, (11Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-11-Hexadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-11-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-HEXADECENYL ACETATE, (11Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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